4-(4-Bromophenyl)pyrrolidine-3-carbonitrile
Description
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile group
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H11BrN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2 |
InChI Key |
YLMNQDCQDBVXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
One common synthetic route involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents
Scientific Research Applications
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold in drug discovery, used to develop compounds for treating various diseases.
Biological Research: This compound can be used to study the structure-activity relationship (SAR) of bioactive molecules.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can lead to different biological profiles due to the different binding modes to enantioselective proteins . This compound’s effects are mediated through its ability to interact with and modulate the activity of specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds also feature a pyrrolidine ring but with different substituents, leading to varied biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position of the pyrrolidine ring, which can significantly alter its chemical and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them structurally distinct and leading to different reactivity and applications.
Biological Activity
4-(4-Bromophenyl)pyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a bromophenyl group and a carbonitrile functional group. Its molecular formula is with a molar mass of approximately 270.126 g/mol. The structural characteristics of this compound suggest its relevance in various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmission and signal transduction pathways. Although detailed mechanisms are still under investigation, preliminary studies indicate that the compound may inhibit the BACE-1 enzyme, which plays a critical role in the pathogenesis of Alzheimer's disease, demonstrating sub-micromolar activity.
Biological Activity Overview
Recent research has indicated that this compound and its derivatives exhibit significant antibacterial and neuroprotective activities. The following table summarizes the biological activities associated with this compound:
Case Studies
- Neuroprotective Potential : A study demonstrated that derivatives of this compound could inhibit BACE-1 activity effectively. The molecular docking studies indicated favorable interactions between the bromophenyl moiety and the active site of BACE-1, suggesting a pathway for drug design targeting neurodegenerative diseases.
- Antibacterial Activity : Another investigation focused on the antibacterial properties of pyrrolidine derivatives, including this compound. The compound showed significant efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
- Anticancer Activity : Recent insights into pyrrolidine derivatives highlighted their potential as CXCR4 antagonists, which are crucial in cancer metastasis. Compounds structurally related to this compound demonstrated strong binding affinities to CXCR4 receptors, showcasing their potential in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
